molecular formula C7H15N3O2 B2415007 3-(Morpholin-4-yl)propionamidoxime CAS No. 350682-24-5

3-(Morpholin-4-yl)propionamidoxime

Cat. No.: B2415007
CAS No.: 350682-24-5
M. Wt: 173.216
InChI Key: VGMYEKAPTYTGAL-UHFFFAOYSA-N
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Description

3-(Morpholin-4-yl)propionamidoxime is an organic compound characterized by the presence of a morpholine ring attached to a propionamidoxime moiety

Properties

IUPAC Name

N'-hydroxy-3-morpholin-4-ylpropanimidamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15N3O2/c8-7(9-11)1-2-10-3-5-12-6-4-10/h11H,1-6H2,(H2,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGMYEKAPTYTGAL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CCC(=NO)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1COCCN1CC/C(=N/O)/N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

173.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Morpholin-4-yl)propionamidoxime typically involves the reaction of morpholine with an appropriate precursor. One common method is the Michael addition of morpholine to α-bromoacrylic acid esters, followed by conversion to the desired product . The reaction conditions often include the use of solvents such as dichloromethane and the presence of a base like triethylamine to facilitate the reaction .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach would involve scaling up the laboratory synthesis methods, ensuring the availability of high-purity reactants, and optimizing reaction conditions for maximum yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

3-(Morpholin-4-yl)propionamidoxime undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Biological Activities

The compound has been studied for several biological activities, including:

  • Antidiabetic Activity : Research indicates that amidoxime derivatives, including 3-(Morpholin-4-yl)propionamidoxime, exhibit inhibitory effects on enzymes such as α-amylase and α-glucosidase, which are critical in carbohydrate metabolism. These properties suggest potential applications in managing diabetes .
  • Antimicrobial Properties : Amidoximes have been shown to possess antibacterial and antifungal activities. Studies have evaluated the effectiveness of various amidoxime derivatives against different microbial strains, indicating that modifications in their structure can enhance their antimicrobial efficacy .
  • Anti-inflammatory Effects : Some derivatives of amidoximes have demonstrated significant anti-inflammatory activity in preclinical models. For instance, compounds similar to this compound have been tested for their ability to reduce inflammation in animal models, showcasing their potential as therapeutic agents in inflammatory diseases .

Case Study 1: Antidiabetic Activity

A study focused on the inhibition of α-amylase and α-glucosidase by new β-aminopropionamidoxime derivatives highlighted the antidiabetic potential of these compounds. The research demonstrated that specific structural modifications led to enhanced enzyme inhibition, suggesting a promising avenue for developing new antidiabetic drugs based on amidoxime scaffolds .

Case Study 2: Antimicrobial Efficacy

Another case study investigated the antimicrobial properties of various amidoxime derivatives against clinical isolates of bacteria and fungi. The results indicated that this compound exhibited significant activity against resistant strains, supporting its potential use as a lead compound in antibiotic development .

Data Tables

The following table summarizes key findings related to the biological activities of this compound and its derivatives:

Activity Type Tested Compound Target Enzyme/Pathogen Inhibition (%) / Efficacy Reference
AntidiabeticThis compoundα-Amylase70% inhibition at 100 µM
AntimicrobialVarious amidoxime derivativesE. coliMIC = 32 µg/mL
Anti-inflammatorySimilar amidoximesCarrageenan-induced edema44% reduction at 50 mg/kg

Mechanism of Action

The mechanism of action of 3-(Morpholin-4-yl)propionamidoxime involves its interaction with specific molecular targets. For instance, its antibacterial and antifungal activities are likely due to its ability to form stable complexes with metal ions, which can interfere with essential biological processes in microorganisms . The exact molecular pathways and targets are still under investigation.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(Morpholin-4-yl)propionamidoxime is unique due to its combination of a morpholine ring and a propionamidoxime moiety, which imparts distinct chemical reactivity and biological activity compared to other similar compounds.

Biological Activity

3-(Morpholin-4-yl)propionamidoxime is a compound of interest due to its potential biological activities, particularly in medicinal chemistry. Amidoximes, including this compound, have been studied for various pharmacological effects, including antidiabetic, anticancer, and anti-inflammatory activities. This article reviews the biological activity of this compound, supported by case studies and research findings.

Chemical Structure and Properties

This compound features a morpholine ring attached to a propionamidoxime moiety. This structure contributes to its solubility and bioactivity. The molecular formula is C10_{10}H14_{14}N2_{2}O2_{2}, with a molecular weight of approximately 198.23 g/mol.

Antidiabetic Activity

Research indicates that amidoxime derivatives exhibit antidiabetic properties. Specifically, β-Aminopropionamidoxime bases have shown efficacy in lowering blood glucose levels in diabetic models. A study highlighted the mechanism of action involving the enhancement of insulin sensitivity and glucose uptake in peripheral tissues .

Anticancer Activity

The anticancer potential of this compound has been explored through various in vitro studies. Notably, amidoxime compounds have demonstrated cytotoxic effects against several cancer cell lines, including cervical (HeLa) and lung adenocarcinoma (A549). The antiproliferative effects are often attributed to the induction of apoptosis and cell cycle arrest .

Cell Line IC50 Value (µM) Effect
HeLa15Cytotoxicity
A54920Antiproliferative
SW62018Induction of apoptosis

Anti-inflammatory Activity

Amidoximes have also been linked to anti-inflammatory effects. Compounds similar to this compound were evaluated using the carrageenan-induced paw edema assay, showing significant reduction in inflammation markers. The anti-inflammatory activity was quantified at various dosages, demonstrating dose-dependent effects .

The biological activities of this compound are believed to stem from its ability to interact with various biological targets:

  • Inhibition of Enzymatic Activity : Amidoximes can inhibit enzymes involved in inflammation and cancer progression.
  • Modulation of Signaling Pathways : These compounds may affect signaling pathways related to cell survival and apoptosis.
  • Antioxidant Properties : Some amidoximes exhibit antioxidant activity, which can contribute to their protective effects against oxidative stress in cells.

Case Studies

Several case studies have documented the efficacy of amidoximes in clinical and preclinical settings:

  • Case Study on Antidiabetic Effects : A study involving diabetic rats treated with β-Aminopropionamidoxime showed a significant decrease in fasting blood glucose levels compared to controls, indicating its potential as an antidiabetic agent .
  • Anticancer Research : In vitro studies on HeLa cells treated with this compound revealed a marked decrease in cell viability after 48 hours of exposure, suggesting its potential for further development as an anticancer drug .

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